Superior σ-Donor Strength by CO Stretching Frequency
The intrinsic phosphine donor ability of Tris(3,5-dimethylphenylaminomethyl)phosphine (1c) was directly compared to its two closest analogs—the unsubstituted phenyl derivative P(CH₂NHPh)₃ (1b) and the electron-deficient 3,5-bis(trifluoromethyl)phenyl derivative P(CH₂NH-3,5-(CF₃)₂C₆H₃)₃ (1a)—using the well-established trans-Rh(CO)Cl(L)₂ carbonyl stretching frequency method [1]. A lower νCO value indicates a stronger σ-donor phosphine. Ligand 1c exhibits a νCO of 1973.2 cm⁻¹, which is 3.1 cm⁻¹ lower than the phenyl analog 1b (1976.3 cm⁻¹) and 11.7 cm⁻¹ lower than the CF₃ analog 1a (1984.9 cm⁻¹) [1]. For reference, PPh₃ yields a νCO of 1978 cm⁻¹ in the same Rh complex, meaning 1c is a slightly stronger donor than triphenylphosphine, whereas 1a is a substantially weaker donor [1]. The observed 11.7 cm⁻¹ spread between 1c and 1a is large enough to produce measurably different catalytic electron density at a coordinated metal center.
| Evidence Dimension | Phosphine σ-donor strength measured by CO stretching frequency (νCO) in trans-Rh(CO)Cl(L)₂ complexes in CH₂Cl₂ |
|---|---|
| Target Compound Data | νCO = 1973.2 cm⁻¹ for trans-Rh(CO)Cl(1c)₂ (complex 6c) |
| Comparator Or Baseline | νCO = 1976.3 cm⁻¹ for trans-Rh(CO)Cl(1b)₂ (Ph analog, 6b); νCO = 1984.9 cm⁻¹ for trans-Rh(CO)Cl(1a)₂ (3,5-(CF₃)₂C₆H₃ analog, 6a); νCO = 1978 cm⁻¹ for trans-Rh(CO)Cl(PPh₃)₂ |
| Quantified Difference | 3.1 cm⁻¹ stronger donor than 1b (Ph); 11.7 cm⁻¹ stronger donor than 1a (CF₃); 4.8 cm⁻¹ stronger donor than PPh₃ |
| Conditions | 0.05 mol L⁻¹ CH₂Cl₂ solution; IR spectroscopy; complexes prepared by reaction of ligand with [Rh(CO)₂(µ-Cl)]₂ |
Why This Matters
A user seeking a triamidophosphine ligand with maximal electron density at the coordinated metal should select 1c over 1a or 1b, as the 3,5-dimethyl substitution provides the strongest σ-donation in this series, directly impacting catalytic turnover in electron-demanding transformations.
- [1] Han, H.; Elsmaili, M.; Johnson, S. A. Diligating Tripodal Amido-Phosphine Ligands: The Effect of a Proximal Antipodal Early Transition Metal on Phosphine Donor Ability in a Building Block for Heterometallic Complexes. Inorg. Chem. 2006, 45 (18), 7435–7445. DOI: 10.1021/ic060692d. View Source
